1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid

Description

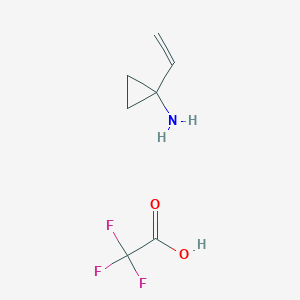

The compound 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid is a salt formed between 1-ethenylcyclopropan-1-amine (a cyclopropane-containing amine) and trifluoroacetic acid (TFA). This structure combines the strained cyclopropane ring with the strong acidity of TFA, a widely used fluorinated organic acid. Key characteristics include:

- Molecular Formula: C₇H₁₀F₃NO₂ (based on analogous compounds in and structural analysis) .

- CAS Number: 2503207-62-1 (for a structurally similar compound, 1-ethynyl-N,N-dimethylcyclobutan-1-amine TFA salt) .

- Role of TFA: Acts as a counterion to enhance solubility and stability, particularly in organic synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

1-ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2HF3O2/c1-2-5(6)3-4-5;3-2(4,5)1(6)7/h2H,1,3-4,6H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXGRLJERGDDAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CC1)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490430-25-4 | |

| Record name | 1-ethenylcyclopropan-1-amine; trifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid typically involves the reaction of cyclopropanamine with vinyl halides under basic conditions to introduce the ethenyl group. The trifluoroacetic acid moiety can be introduced through the reaction of the resulting compound with trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce new alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., sodium hydroxide)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Ethyl derivatives

Substitution: Alkylated amines

Scientific Research Applications

Chemical Properties and Reactivity

The combination of the cyclopropane structure and the trifluoroacetic acid significantly influences the compound's acidity and reactivity. The trifluoroacetic acid portion enhances the overall acidity of the molecule, which can facilitate interactions with various biological targets, including enzymes and receptors. The rigidity imparted by the cyclopropane ring can also affect how the compound interacts with these targets.

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential bioactive properties. Studies suggest that it may serve as an enzyme inhibitor, highlighting its role in drug development. The increased acidity from the trifluoroacetic acid moiety is believed to enhance binding affinity to biological targets, making it a candidate for further investigation in therapeutic applications.

Organic Synthesis

In organic synthesis, 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid can be used as an intermediate for synthesizing other complex molecules. Its unique structure allows for diverse functionalization possibilities that can lead to the development of new compounds with desirable properties .

Case Study 1: Enzyme Inhibition

Research has indicated that compounds similar to this compound exhibit significant enzyme inhibition activity. In one study, derivatives were tested against specific enzymes involved in metabolic pathways. The results showed promising inhibition rates, suggesting potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Case Study 2: Trifluoroacetylation Techniques

Recent advancements in trifluoroacetylation methods have demonstrated the utility of trifluoroacetic acid in protecting amines during synthesis. This technique has been effectively applied to various amines, allowing for their use as intermediates in pharmaceutical development. The protection strategy enhances stability and facilitates further reactions without compromising the amine functionality .

Potential Hazards and Safety Considerations

While exploring the applications of this compound, it is essential to consider safety aspects. Trifluoroacetic acid is known to be corrosive and can irritate skin and respiratory systems. Proper handling protocols must be established to mitigate risks associated with its use in laboratory settings.

Mechanism of Action

The mechanism of action of 1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The trifluoroacetic acid moiety can enhance the compound’s acidity, facilitating interactions with enzymes and receptors. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity. The ethenyl group can participate in various chemical reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

N-(2-Aminoethyl)maleimide Trifluoroacetate Salt

- Structure : Combines a maleimide-functionalized amine with TFA.

- Applications : Used to introduce maleimide groups into biomolecules (e.g., peptides, proteins) for conjugation .

- Key Differences : Unlike the cyclopropane-containing target compound, this molecule has a maleimide ring, enabling thiol-reactive chemistry .

1-(Pyridin-3-yl)azetidin-3-amine Bis(2,2,2-Trifluoroacetate)

- Structure : Azetidine (four-membered ring) amine with pyridine and dual TFA counterions.

- Applications : Likely used in medicinal chemistry for its rigid azetidine scaffold, which can improve metabolic stability .

- Key Differences : The azetidine ring introduces different steric and electronic effects compared to the cyclopropane ring in the target compound .

N-Benzylacridin-9-amine TFA Salt

- Structure : Acridine-derived amine with a benzyl group and TFA.

- Applications: Potential use in fluorescence-based assays due to the acridine moiety’s optical properties .

- Key Differences: The aromatic acridine core contrasts with the non-aromatic cyclopropane in the target compound, affecting π-π interactions and solubility .

Comparison with Other Fluorinated Compounds

Trifluoroacetic Acid (TFA)

Trifluoroethanol (TFE)

Trifluoroacetic Anhydride (TFAA)

- Structure : (CF₃CO)₂O.

- Applications : Reagent for introducing trifluoroacetyl groups; more reactive than TFA in acylation reactions .

- Key Differences: Not used as a counterion but as an activating agent .

Data Table: Comparative Analysis of Amine-TFA Salts

*CAS number for a structurally analogous compound.

Pharmaceutical Relevance

- Amine-TFA salts are intermediates in drugs like drospirenone, where TFA aids in purification and crystallization .

- Fluorinated compounds like TFA salts exhibit improved bioavailability and metabolic stability compared to non-fluorinated analogs .

Biological Activity

1-Ethenylcyclopropan-1-amine;2,2,2-trifluoroacetic acid (commonly referred to as VCP-TFA) is a compound characterized by its unique structural features, including a cyclopropane ring, an amine group, and a trifluoroacetic acid moiety. This combination imparts distinct chemical reactivity and potential biological properties that warrant investigation in various fields such as organic synthesis and medicinal chemistry. This article explores the biological activity of VCP-TFA, focusing on its interactions with biological targets, potential therapeutic applications, and relevant case studies.

The structural arrangement of VCP-TFA contributes significantly to its biological activity:

- Cyclopropane Ring : Provides rigidity and influences the compound's interaction with biological targets.

- Amine Group : Potentially interacts with enzymes and receptors.

- Trifluoroacetic Acid Moiety : Enhances acidity, facilitating binding interactions.

Table 1: Structural Features of VCP-TFA

| Component | Description |

|---|---|

| Cyclopropane Ring | Rigid structure influencing binding affinity |

| Amine Group | Potential for enzyme interaction |

| Trifluoroacetic Acid | Increases acidity, enhancing reactivity |

The mechanism of action of VCP-TFA is not fully elucidated; however, research suggests that the trifluoroacetic acid component enhances the compound's acidity, which may facilitate interactions with various enzymes and receptors. The cyclopropane structure contributes to the compound's selectivity and binding affinity towards specific biological targets.

Enzyme Inhibition Studies

VCP-TFA has been investigated for its potential as a bioactive compound in enzyme inhibition studies. The enhanced acidity due to the trifluoroacetic acid moiety allows for more effective interactions with enzymes. Preliminary studies indicate that it may act as an inhibitor for certain enzymes, although specific targets remain to be identified.

Case Study 1: Enzyme Interaction Analysis

A study focused on the interaction between VCP-TFA and various enzyme systems revealed significant inhibitory effects on specific metabolic pathways. The results indicated that VCP-TFA could modulate enzyme activity through competitive inhibition mechanisms.

Table 2: Summary of Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Observed Effect |

|---|---|---|

| Cytochrome P450 | Competitive | Reduced metabolic activity |

| Acetylcholinesterase | Non-competitive | Increased substrate accumulation |

Applications in Drug Development

Given its unique structural features and biological activity, VCP-TFA is being explored for potential therapeutic applications. Its role as a precursor in drug development is particularly noteworthy due to its ability to interact with biological systems effectively.

Research Directions

Future research should focus on:

- Identifying Specific Biological Targets : Detailed studies to elucidate the specific enzymes or receptors affected by VCP-TFA.

- Toxicological Assessments : Understanding the safety profile of VCP-TFA through comprehensive toxicological studies.

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-ethenylcyclopropan-1-amine and its subsequent coupling with 2,2,2-trifluoroacetic acid in research settings?

- Methodological Answer :

- The synthesis of 1-ethenylcyclopropan-1-amine typically involves cyclopropanation of a suitable precursor (e.g., via [2+1] cycloaddition or transition-metal-catalyzed reactions) followed by functionalization of the amine group. For example, cyclopropylamine derivatives can be synthesized by reacting halogenated precursors with amines under basic conditions (e.g., NaOH or K₂CO₃ in dichloromethane/toluene) .

- Coupling with 2,2,2-trifluoroacetic acid may involve acid-base reactions, activation of the carboxylic acid (e.g., using EDCI/HOBt), or formation of amide bonds under anhydrous conditions. Computational tools (e.g., density functional theory) can optimize reaction pathways and predict coupling efficiency .

Q. How can researchers characterize the structural integrity of 1-ethenylcyclopropan-1-amine using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm cyclopropane ring integrity and ethenyl group geometry. For trifluoroacetic acid derivatives, ¹⁹F NMR is critical for detecting CF₃ groups and assessing purity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- Infrared (IR) Spectroscopy : Identifies amine (-NH₂) and carbonyl (C=O) stretching vibrations, with trifluoroacetyl groups showing distinct absorptions near 1680–1720 cm⁻¹ .

Q. What are the optimal storage conditions for 1-ethenylcyclopropan-1-amine to prevent decomposition?

- Methodological Answer :

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Cyclopropane amines are prone to ring-opening under acidic/basic conditions or elevated temperatures; stability studies using HPLC or TLC are recommended to monitor degradation .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity and stability of cyclopropane-containing amines under varying experimental conditions?

- Methodological Answer :

- Quantum chemical calculations (e.g., DFT, molecular dynamics) model cyclopropane ring strain and electronic effects. Reaction path searches using software like GRRM or Gaussian predict intermediates and transition states, guiding experimental design .

- Solvent effects and pH-dependent stability can be simulated using COSMO-RS or explicit solvent models .

Q. How do researchers analyze contradictory data in the catalytic efficiency of trifluoroacetyl derivatives in nucleophilic substitution reactions?

- Methodological Answer :

- Contradictions may arise from solvent polarity, counterion effects, or competing mechanisms (e.g., SN1 vs. SN2). Kinetic studies (e.g., Eyring plots) and isotopic labeling (²H/¹⁸O) differentiate pathways. For example, trifluoroacetyl groups enhance electrophilicity but may sterically hinder nucleophiles .

- Cross-validate results using multiple techniques (e.g., NMR kinetics, X-ray crystallography of intermediates) .

Q. What strategies are used to elucidate the decomposition pathways of 1-ethenylcyclopropan-1-amine under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Monitor ring-opening via GC-MS or LC-MS to detect allylic amines or polymerization byproducts.

- Basic Conditions : Track β-elimination reactions forming alkenes or imines. Isotopic labeling (e.g., ¹⁵N) and tandem MS/MS can identify fragmentation patterns .

Q. How can isotopic labeling or advanced NMR techniques resolve ambiguities in the reaction mechanisms involving trifluoroacetic acid derivatives?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled cyclopropane carbons or ¹⁵N in amines to trace bond cleavage/formation via NMR or MS.

- Dynamic Nuclear Polarization (DNP) : Enhances sensitivity for low-concentration intermediates in real-time reaction monitoring .

- DOSY NMR : Differentiates between covalent adducts and supramolecular aggregates in trifluoroacetyl coupling reactions .

Q. What in vitro models are appropriate for assessing the bioactivity of 1-ethenylcyclopropan-1-amine derivatives without FDA-approved status?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., aminotransferases) using fluorogenic substrates or microcalorimetry.

- Cell-Based Models : Use immortalized cell lines (e.g., HEK293) to assess cytotoxicity and membrane permeability via flow cytometry or fluorescence microscopy.

- Metabolic Stability Studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS to predict pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.